(E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one (E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 219554-74-2
VCID: VC6557598
InChI: InChI=1S/C17H16N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19-17(21-15)18-14-8-3-2-4-9-14/h2-10,15H,11H2,1H3,(H,18,19,20)
SMILES: CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2
Molecular Formula: C17H16N2OS
Molecular Weight: 296.39

(E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one

CAS No.: 219554-74-2

Cat. No.: VC6557598

Molecular Formula: C17H16N2OS

Molecular Weight: 296.39

* For research use only. Not for human or veterinary use.

(E)-5-(3-methylbenzyl)-2-(phenylimino)thiazolidin-4-one - 219554-74-2

Specification

CAS No. 219554-74-2
Molecular Formula C17H16N2OS
Molecular Weight 296.39
IUPAC Name 5-[(3-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C17H16N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19-17(21-15)18-14-8-3-2-4-9-14/h2-10,15H,11H2,1H3,(H,18,19,20)
Standard InChI Key AMTIOJHYKCVWCY-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2

Introduction

Chemical Identity and Structural Characteristics

Fundamental Properties

The compound’s chemical identity is defined by the following parameters:

PropertyValue
CAS Registry Number219554-74-2
IUPAC Name5-[(3-methylphenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one
Molecular FormulaC₁₇H₁₆N₂OS
Molecular Weight296.39 g/mol
SMILES NotationCC1=CC(=CC=C1)CC2C(=O)NC(=NC3=CC=CC=C3)S2
InChI KeyAMTIOJHYKCVWCY-UHFFFAOYSA-N
PubChem CID135414145

The thiazolidinone ring adopts a twisted conformation due to steric effects from the 3-methylbenzyl and phenylimino substituents, as inferred from crystallographic data of analogous compounds . This non-planarity influences intermolecular interactions and solubility profiles.

Spectroscopic Characterization

  • FT-IR: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 1580–1600 cm⁻¹ (C=N stretch) confirm the thiazolidinone core .

  • ¹H NMR: Aromatic protons from the phenylimino group resonate at δ 7.2–7.8 ppm, while the methylbenzyl protons appear as a multiplet at δ 2.3–2.5 ppm.

  • UV-Vis: λₘₐₓ at 280–300 nm corresponds to π→π* transitions in the conjugated imino system .

Synthesis and Optimization Strategies

Reaction Mechanism

The process proceeds through:

  • Knoevenagel condensation between the amine and carbonyl group.

  • Nucleophilic thiol addition to form the thiazolidinone ring.

  • Tautomerization to stabilize the (E)-configuration .

Comparative Analysis with Related Thiazolidinones

CompoundStructural FeatureIC₅₀ (PI3Kγ)Solubility (μg/mL)
Target Compound3-Methylbenzyl, phenylimino0.9 μM<5 (predicted)
4-Iminothiazolidin-2-one Unsubstituted core>50 μM28
Furanylidene Analog 5-Furanylidene3.2 μM14

Research Gaps and Future Directions

  • Formulation Development: Salt formation (e.g., monoethanolamine) to improve solubility, inspired by patent US7795293B2 .

  • In Vivo Studies: Pharmacokinetic profiling in rodent models to assess bioavailability.

  • Target Expansion: Screening against PDE isoforms, given structural similarities to active PDE inhibitors .

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